A Technical Guide to the Physicochemical Characterization of 4-(Thiazol-2-ylcarbamoyl)-butyric Acid
A Technical Guide to the Physicochemical Characterization of 4-(Thiazol-2-ylcarbamoyl)-butyric Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
4-(Thiazol-2-ylcarbamoyl)-butyric acid, systematically known as N-(1,3-thiazol-2-yl)glutaramic acid, is a heterocyclic compound featuring a thiazole ring linked to a glutaramic acid backbone. Its chemical structure, incorporating both a carboxylic acid and an amide, suggests a molecule with the potential for diverse chemical interactions. The thiazole ring is a common scaffold in many biologically active compounds, valued for its ability to participate in hydrogen bonding and aromatic interactions.[1][2] The carboxylic acid moiety imparts ionizable characteristics that are highly dependent on pH.
A thorough understanding of the physicochemical properties of this molecule is a critical prerequisite for any application in research or development, particularly in fields such as medicinal chemistry, materials science, or agrochemistry.[3] Properties such as solubility, acidity (pKa), and lipophilicity (LogP) govern a compound's behavior in different environments, influencing everything from its absorption and distribution in a biological system to its formulation and stability in a final product.[4]
Chemical Identity and Structure
Correctly identifying the molecule is the foundational step for any scientific investigation. Initial database searches can be misleading; therefore, it is crucial to verify the structure against the appropriate Chemical Abstracts Service (CAS) number.
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Systematic Name: 5-Oxo-5-(thiazol-2-ylamino)pentanoic acid
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Synonym: N-(1,3-Thiazol-2-yl)glutaramic acid
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CAS Number: 100377-67-1
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Molecular Formula: C₈H₁₀N₂O₃S
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Molecular Weight: 214.24 g/mol
Chemical Structure:
Predicted Physicochemical Properties
In the absence of experimental data, computational tools can provide valuable estimations of a molecule's properties. These predictions are useful for initial experimental design and hypothesis generation but must be confirmed empirically. The following properties were predicted using established algorithms.[5][6]
| Property | Predicted Value | Significance in Drug Development & Research |
| LogP | ~0.6 - 1.2 | Indicates the compound's lipophilicity and its propensity to partition into non-polar environments like cell membranes. |
| Acidic pKa | ~4.5 - 5.0 | Corresponds to the carboxylic acid group, determining its charge state in physiological and formulation pH ranges. |
| Basic pKa | ~1.5 - 2.5 | Corresponds to the thiazole ring nitrogen, indicating it is a weak base. |
Note: These values are in-silico predictions and should be used as estimates pending experimental verification.
Experimental Determination of Solid-State Properties
The solid-state characteristics of a compound are crucial for handling, formulation, and ensuring purity.
Melting Point and Thermal Stability by Differential Scanning Calorimetry (DSC)
Expertise & Rationale: Differential Scanning Calorimetry (DSC) is the gold-standard for determining the melting point of a crystalline solid.[7] It measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endothermic peak is indicative of the melting of a pure crystalline substance, while a broad peak can suggest impurities or an amorphous state.[5][8] The onset temperature of this peak is typically reported as the melting point. Furthermore, the presence of exothermic events at higher temperatures can indicate thermal decomposition.[9]
Self-Validating Protocol:
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Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
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Sample Preparation: Accurately weigh 2-4 mg of 4-(Thiazol-2-ylcarbamoyl)-butyric acid into a Tzero aluminum pan. Hermetically seal the pan. Prepare an identical empty pan to serve as the reference.
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Experimental Conditions:
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Place the sample and reference pans into the DSC cell.
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Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).
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Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature beyond the melting point or where decomposition is suspected (e.g., 300°C).[10]
-
Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point (Tm) is determined from the onset of the primary endothermic peak. The area under the peak corresponds to the heat of fusion (ΔH). Any significant exothermic transitions should be noted as potential decomposition events.
Experimental Determination of Solution-State Properties
The behavior of the compound in solution dictates its utility in biological and formulation contexts.
Acidity Constant (pKa) by Potentiometric Titration
Expertise & Rationale: The pKa is the pH at which a molecule's ionizable group is 50% ionized. For 4-(Thiazol-2-ylcarbamoyl)-butyric acid, the carboxylic acid is the primary acidic center. Potentiometric titration is a highly accurate method for pKa determination.[11] It involves monitoring the pH of a solution as a titrant of known concentration is added. The inflection point of the resulting titration curve corresponds to the equivalence point, and the pH at the half-equivalence point provides the pKa.[12][13]
Self-Validating Protocol:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[14]
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Solution Preparation:
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Prepare a stock solution of the compound at a known concentration (e.g., 1-5 mM) in water or a suitable co-solvent if solubility is low.[14]
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Prepare standardized titrant solutions of 0.1 M HCl and 0.1 M NaOH. Ensure the NaOH solution is carbonate-free.
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Prepare a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
-
Titration Workflow:
-
Place a known volume (e.g., 20 mL) of the compound solution in a thermostatted vessel on a magnetic stirrer.[14]
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Immerse the calibrated pH electrode into the solution.
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If determining the acidic pKa, first titrate the solution with 0.1 M HCl to a low pH (e.g., pH 2) to ensure the carboxylic acid is fully protonated.
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Begin the titration by adding small, precise increments of 0.1 M NaOH.
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Record the pH value after each addition, allowing the reading to stabilize.
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Continue the titration well past the expected equivalence point (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of NaOH added (x-axis).
-
Calculate the first derivative (dpH/dV) and plot it against the volume of NaOH. The peak of this derivative curve indicates the equivalence point.
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The pKa is the pH value recorded at the volume corresponding to half of the equivalence point volume.
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Workflow Visualization:
Ionization State vs. pH:
The pKa value directly informs the ionization state of the molecule at any given pH, which is crucial for predicting its solubility and membrane permeability.
Lipophilicity (LogP) by Shake-Flask Method
Expertise & Rationale: The n-octanol/water partition coefficient (LogP) is the measure of a compound's differential solubility between these two immiscible phases. It is a key indicator of lipophilicity and a predictor of a drug's ability to cross biological membranes.[15] The shake-flask method, as described in OECD Guideline 107, is the traditional and most reliable method for direct LogP measurement.[16] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the analyte in each phase. For an ionizable molecule like this one, it is critical to perform the measurement at a pH where the compound is overwhelmingly in its neutral, un-ionized form (i.e., at least 2 pH units below the carboxylic acid pKa). This yields the true LogP. Measurements at other pH values yield the distribution coefficient, LogD.[6]
Self-Validating Protocol:
-
Phase Preparation:
-
Pre-saturate n-octanol with water by shaking them together and allowing the phases to separate.
-
Pre-saturate water with n-octanol in the same manner. Use a pH buffer for the aqueous phase that is at least 2 pH units below the determined pKa (e.g., pH 2.5).
-
-
Sample Preparation: Prepare a stock solution of the compound in the n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., HPLC-UV).
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the octanol stock solution with a precise volume of the buffered aqueous phase. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable amounts in both phases.[15]
-
Shake the vessel vigorously for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.
-
Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.
-
-
Quantification:
-
Carefully sample an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.
-
-
Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Water] )
Aqueous Solubility
Expertise & Rationale: Aqueous solubility is a fundamental property that affects absorption and bioavailability. For an ionizable compound, solubility is highly dependent on pH. The shake-flask equilibrium method is a reliable way to determine thermodynamic solubility. A pH-solubility profile, generated by measuring solubility at various pH points around the pKa, provides a complete picture of the compound's behavior.
Self-Validating Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., from pH 2 to pH 8).
-
Equilibration:
-
Add an excess amount of the solid compound to vials containing each buffer. Ensure enough solid is present to maintain a saturated solution with undissolved solid remaining at equilibrium.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing:
-
After equilibration, allow the vials to stand so that excess solid can settle.
-
Carefully withdraw an aliquot from the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microparticulates.
-
-
Quantification:
-
Dilute the filtered supernatant into a suitable solvent and determine the concentration using a validated analytical method (e.g., HPLC-UV) against a standard curve.
-
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) against the final measured pH of each buffer solution to generate the pH-solubility profile.
Conclusion
The physicochemical properties of 4-(Thiazol-2-ylcarbamoyl)-butyric acid are foundational to its potential utility. While in-silico predictions offer a valuable starting point, they are no substitute for rigorous experimental determination. The protocols detailed in this guide for DSC, potentiometric titration, shake-flask LogP, and equilibrium solubility represent robust, self-validating systems for generating the high-quality data required by researchers, scientists, and drug development professionals. By systematically applying these methodologies, a comprehensive and reliable physicochemical profile of this compound can be established, enabling informed decisions in subsequent research and development endeavors.
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